SRI-29132 Demonstrates Distinct Potency Profile Against WT and Mutant LRRK2 Compared to LRRK2-IN-1
SRI-29132 shows a 2-fold selectivity for the Parkinson's disease-linked G2019S mutant LRRK2 over wild-type (WT) LRRK2, with IC50 values of 75 nM and 146 nM, respectively, in cis-autophosphorylation assays . In contrast, the widely used comparator LRRK2-IN-1 exhibits a different potency profile, with IC50 values of 6 nM for G2019S and 13 nM for WT LRRK2 . While LRRK2-IN-1 is more potent, SRI-29132's 2-fold selectivity for the pathogenic mutant is a specific, quantifiable characteristic relevant for studies focusing on mutant LRRK2 biology.
| Evidence Dimension | Inhibition of LRRK2 kinase activity (IC50) |
|---|---|
| Target Compound Data | G2019S-LRRK2: 75 nM; WT-LRRK2: 146 nM |
| Comparator Or Baseline | LRRK2-IN-1: G2019S-LRRK2: 6 nM; WT-LRRK2: 13 nM |
| Quantified Difference | SRI-29132 is 7.3x and 11.2x less potent than LRRK2-IN-1 on G2019S and WT LRRK2, respectively, but exhibits a 2-fold selectivity for the mutant form, whereas LRRK2-IN-1 shows a 2.2-fold selectivity for the mutant. |
| Conditions | Cis-autophosphorylation kinase assay (SRI-29132); kinase activity assay (LRRK2-IN-1) |
Why This Matters
The different potency and selectivity windows between these two inhibitors are critical for designing dose-response experiments and interpreting results in cellular models of PD, as they will exhibit different target engagement profiles.
